molecular formula C7H14ClNO B058904 trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride CAS No. 1212230-34-6

trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride

Cat. No.: B058904
CAS No.: 1212230-34-6
M. Wt: 163.64 g/mol
InChI Key: LTSJCLXQPIIVMS-UOERWJHTSA-N
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Description

trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride: is a chemical compound with a unique structure that includes an amino group and a hydroxyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amino and hydroxyl groups.

    Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a cyclohexane derivative.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or alkyl halides.

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its effects on biological pathways and potential as a pharmaceutical agent.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • trans-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester
  • trans-(6-Amino-cyclohex-3-enyl)-methanol

Comparison:

  • trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride is unique due to the presence of both amino and hydroxyl groups, which allows for diverse chemical reactivity and biological interactions.
  • Compared to trans-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester , the hydrochloride salt form is more soluble in water, making it more suitable for biological applications.
  • The presence of the hydrochloride group in This compound enhances its stability and makes it easier to handle in various experimental conditions.

Properties

IUPAC Name

[(1R,6R)-6-aminocyclohex-3-en-1-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-2,6-7,9H,3-5,8H2;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSJCLXQPIIVMS-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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